molecular formula C21H22N2O6 B1503773 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 370891-25-1

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B1503773
CAS No.: 370891-25-1
M. Wt: 398.4 g/mol
InChI Key: LBABDCBWBCYJSH-UHFFFAOYSA-N
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Description

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1) is a piperazine derivative with two benzyloxycarbonyl (Cbz) protecting groups and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol . Key properties include a melting point of 222–228°C and applications as an intermediate in synthesizing pharmaceuticals such as antipsychotics and antidepressants. It is characterized by high purity (≥97%) and stability under standard handling conditions, though precautions against skin/eye contact and oxidizing agents are recommended .

Properties

IUPAC Name

3,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c24-19(25)17-18(20(26)28-13-15-7-3-1-4-8-15)23(12-11-22-17)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBABDCBWBCYJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678781
Record name 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370891-25-1
Record name 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Protection

The synthesis often begins with a 2-piperazinecarboxylic acid or its salt. This intermediate is converted into N-acyl derivatives by reaction with benzyloxycarbonyl chloride or similar reagents to introduce the benzyloxycarbonyl protective groups on the nitrogen atoms. The protection is crucial to prevent side reactions during further functionalization.

Coupling and Activation

Coupling agents such as HOBt (1-Hydroxybenzotriazole) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to activate the carboxylic acid group for amide bond formation or further substitution.

Reaction Conditions

A representative reaction involves dissolving (S)-4-(Benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.00 g, 2.70 mmol), HOBt (520 mg, 3.80 mmol), HBTU (1.35 g, 3.60 mmol), and DIPEA (955 µL, 5.50 mmol) in dry DMF (10 mL) under nitrogen atmosphere. After stirring for 10 minutes at room temperature, the nucleophile (e.g., R-1,2,3,4-Tetrahydro-1-naphthylamine, 485 mg, 3.30 mmol) is added, and the mixture is stirred for 18 hours at room temperature. The reaction mixture is then subjected to extraction and purification steps to isolate the intermediate or final product as a white solid.

Comparative Analysis of Preparation Methods

Step Reagents/Conditions Yield Notes
Protection of piperazine nitrogens Benzyloxycarbonyl chloride, base High Essential for selective functionalization
Activation of carboxylic acid HOBt, HBTU, DIPEA, DMF, N2 atmosphere Good to excellent Enables efficient coupling reactions
Coupling with amines or other nucleophiles Room temperature, 18 h stirring Moderate to high Prolonged reaction time ensures completion
Purification Extraction with EtOAc, washes with citric acid, NaHCO3, brine; drying over MgSO4 - Standard organic workup

Industrial Scale Considerations

Earlier synthetic routes, such as those involving tert-butylamide intermediates and catalytic hydrogenation to remove protective groups, were found to be complicated and unsuitable for large-scale production. The improved methods focus on direct conversion of 2-piperazinecarboxylic acid derivatives to N-acyl derivatives with benzyloxycarbonyl groups, optimizing yields and simplifying purification to facilitate industrial scalability.

Summary of Research Findings

  • The use of benzyloxycarbonyl protective groups on piperazine nitrogens is a standard and effective strategy for selective functionalization.
  • Coupling reagents like HOBt and HBTU in DMF under inert atmosphere facilitate efficient amide bond formation.
  • Reaction times of approximately 18 hours at room temperature are typical to achieve high conversion.
  • The process allows for preparation of both enantiomerically pure and racemic mixtures, depending on starting materials and resolution methods.
  • Industrially viable methods avoid cumbersome protection/deprotection steps and focus on direct acylation and coupling reactions.

Data Table: Representative Experimental Procedure

Parameter Details
Starting Material (S)-4-(Benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.00 g, 2.70 mmol)
Coupling Reagents HOBt (520 mg, 3.80 mmol), HBTU (1.35 g, 3.60 mmol), DIPEA (955 µL, 5.50 mmol)
Solvent Dry DMF (10 mL)
Atmosphere Nitrogen
Temperature Room temperature
Reaction Time 18 hours
Workup Extraction with EtOAc, washes with 10% citric acid, saturated NaHCO3, brine; drying over MgSO4
Product Form White solid intermediate

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzyloxycarbonyl groups can be oxidized to yield carboxyl derivatives.

  • Reduction: Reduction reactions can selectively target the piperazine ring, modifying its electronic properties.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Utilizing nucleophiles like alkyl halides, with reactions typically occurring under basic or acidic conditions depending on the desired product.

Major Products Formed:

The primary products formed from these reactions can range from piperazine derivatives to compounds with varying degrees of oxidation, reduction, or functional group substitution, tailored for specific applications in research and industry.

Scientific Research Applications

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is utilized in various research domains:

  • Chemistry: Employed as a key intermediate in the synthesis of complex organic molecules.

  • Biology: Used to study the interaction of piperazine derivatives with biological macromolecules.

  • Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

  • Industry: Applied in the development of new materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism by which 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. Its piperazine ring can bind to various receptors or enzymes, influencing their activity. The benzyloxycarbonyl groups offer steric hindrance, affecting the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Targets include enzymes like proteases and receptors involved in neurotransmission.

  • Pathways influenced involve signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(S)-4-Cbz-piperazine-2-carboxylic Acid (CAS 138812-69-8)
  • Molecular Formula : C₁₃H₁₆N₂O₄ (identical to the target compound).
  • Key Difference : Stereospecific (S)-configuration at the piperazine ring.
  • Purity is comparable at 97% .
N-4-Cbz-2-piperazinecarboxylic Acid (CAS 64172-98-1)
  • Molecular Formula : C₁₃H₁₆N₂O₄.
  • Impact: Broader utility in non-stereoselective syntheses but reduced specificity in drug development .

Table 1: Stereoisomeric Variants

Compound CAS Number Stereochemistry Purity Application
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid 64172-98-1 Not specified 97% Intermediate for APIs
(S)-4-Cbz-piperazine-2-carboxylic acid 138812-69-8 (S)-isomer 97% Enantioselective synthesis
N-4-Cbz-2-piperazinecarboxylic acid 64172-98-1 Racemic 95% General organic synthesis

Substituted Piperazine Derivatives

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS 617677-53-9)
  • Molecular Formula : C₂₂H₂₂N₂O₆.
  • Key Difference : Benzodioxane substituents instead of benzyloxy groups.
  • Impact : Enhanced solubility in polar solvents due to ether linkages. Synthesized via acid-base treatment to remove bis-impurities, yielding high-purity intermediates for complex heterocycles .
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid (CAS 162046-66-4)
  • Molecular Formula : C₁₆H₂₂N₂O₄.
  • Key Difference : tert-Butoxycarbonyl (Boc) protecting group.
  • Impact : Boc groups offer orthogonal protection strategies (acid-labile), enabling sequential deprotection in peptide synthesis. Lower melting point (50°C ) indicates reduced thermal stability compared to Cbz analogs .

Table 2: Substituted Piperazine Derivatives

Compound CAS Number Substituent Molecular Weight Melting Point Key Application
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine 617677-53-9 Benzodioxane 410.42 g/mol Not reported Heterocyclic synthesis
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid 162046-66-4 Boc 306.35 g/mol 50°C (dec.) Peptide protection

Trisubstituted Piperazine Derivatives (GA Series)

Compounds such as GA-3 to GA-7 () feature dichlorobenzoyl and tetrahydropyrimidine substituents. For example:

  • GA-3 : C₂₄H₂₃Cl₂N₅O₄ (MW 515.11 g/mol, HPLC purity 95.09–97.29%).
  • Key Differences : Bulky dichlorobenzoyl groups enhance binding to biological targets (e.g., SARS inhibitors) but reduce aqueous solubility.
  • Impact : These derivatives prioritize bioactivity over synthetic versatility, with purity standards comparable to Cbz analogs .

Piperazine-Based Carboxylic Acids with Alternative Scaffolds

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic Acid (CAS 5618-96-2)
  • Molecular Formula: C₁₃H₁₅NO₄.
  • Key Difference : Pyrrolidine ring (5-membered) instead of piperazine (6-membered).
  • Impact : Altered ring size affects conformational flexibility and interactions in drug-receptor binding .

Market and Future Prospects

The global market for benzyloxy-protected compounds (e.g., 3,4-bis(benzyloxy)benzoic acid) is projected to grow, driven by demand for pharmaceutical intermediates . Innovations in stereoselective synthesis and greener purification methods (e.g., acid-base treatments ) will enhance the utility of Cbz and related piperazine derivatives.

Biological Activity

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 64172-98-1

The compound features a piperazine core, which is known for its diverse pharmacological properties. The presence of benzyloxycarbonyl groups enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that derivatives of piperazine-2-carboxylic acid exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of this condition.

Inhibition Studies

A study evaluating a series of piperazine derivatives demonstrated that 3,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid exhibited competitive inhibition against AChE with a Ki value in the low micromolar range. Specifically, the compound's most active analog showed a Ki(AChE) value of approximately 10.18 µM, indicating its potential as a multitarget-directed ligand (MTDL) against Alzheimer's disease .

Biological Activity Overview

The biological activities associated with 3,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid can be summarized as follows:

Activity Effect Reference
AChE InhibitionCompetitive inhibition
BChE InhibitionSelective inhibition
Cytotoxicity in Neuroblastoma CellsLower toxicity compared to staurosporine
Antioxidant ActivityPotential protective effects against ROS

Case Studies and Research Findings

  • Alzheimer's Disease Models :
    • In vitro studies have demonstrated that the compound and its derivatives can effectively inhibit AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function in Alzheimer's models .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests on human neuroblastoma cell lines (SH-SY5Y) revealed that the compound exhibited lower toxicity than traditional treatments like staurosporine, suggesting a favorable safety profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) :
    • Molecular docking studies provided insights into the binding interactions between the compound and the target enzymes. The presence of hydrogen bonding and hydrophobic interactions was noted to be crucial for effective inhibition .

Q & A

Q. What are the optimal synthetic routes for 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, and how can intermediates be stabilized?

A multi-step synthesis is typically employed, starting with selective protection of the piperazine ring. For example:

  • Step 1 : Introduce benzyloxycarbonyl (Cbz) groups via carbamate-forming reactions using benzyl chloroformate under basic conditions (e.g., NaHCO₃).
  • Step 2 : Carboxylic acid functionality is preserved or introduced via hydrolysis of nitriles or oxidation of alcohols.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase chromatography to isolate intermediates .
  • Stabilization : Protect reactive amines with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of Cbz groups and piperazine ring conformation. For example, splitting patterns near δ 4.5–5.5 ppm indicate Cbz-OCH₂ protons .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O-C of benzyl ether) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of Cbz groups) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve diastereomers if present .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic optimization?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study intramolecular hydrogen bonding between the carboxylic acid and carbamate groups, which affects solubility .
  • NBO Analysis : Evaluate charge distribution to identify nucleophilic sites (e.g., piperazine nitrogen) for regioselective functionalization .
  • HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to predict redox behavior and stability under reaction conditions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Vibrational Modes : Compare experimental IR/Raman spectra with DFT-simulated frequencies. Discrepancies >20 cm⁻¹ suggest solvent effects or anharmonicity, requiring implicit solvation models (e.g., PCM) in simulations .
  • Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to refine NMR chemical shift predictions, especially for diastereotopic protons in the piperazine ring .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

  • Substituent Variation : Replace Cbz groups with acetyl or sulfonamide moieties to modulate lipophilicity and target binding (e.g., protease inhibition) .
  • Crystallographic Data : Co-crystallize derivatives with biological targets (e.g., SARS-CoV-2 Mpro) to identify key interactions (e.g., hydrogen bonds with catalytic dyad residues) .
  • In Silico Screening : Dock derivatives into target active sites using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .

Q. What methodologies enable high-throughput synthesis of piperazine-based combinatorial libraries?

  • Solid-Phase Synthesis : Anchor the piperazine scaffold to Wang resin via its carboxylic acid group. Perform split-and-pool reactions with diverse sulfonyl chlorides and amines to generate >160 analogs .
  • Quality Control : Use LC-MS to monitor reaction progress and ensure >80% purity across library members .

Methodological Notes

  • Contradictions in Data : Cross-validate computational predictions with experimental results (e.g., adjust DFT functionals if HOMO-LUMO gaps mismatch electrochemical data) .
  • Stereochemical Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylic acid functionalization to enforce enantiopurity .
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to prioritize derivatives with IC50 > 100 µM for further development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

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